molecular formula C14H22O2 B13773253 Cyclododeca-4,8-dien-1-yl acetate CAS No. 67923-54-0

Cyclododeca-4,8-dien-1-yl acetate

Cat. No.: B13773253
CAS No.: 67923-54-0
M. Wt: 222.32 g/mol
InChI Key: SNNVDGLEOWNXND-NIOMPZRHSA-N
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Description

Cyclododeca-4,8-dien-1-yl acetate is an organic compound with the molecular formula C14H22O2 It is a derivative of cyclododecatriene, where the acetate group is attached to the cyclododeca-4,8-diene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclododeca-4,8-dien-1-yl acetate can be synthesized through several methods. One common method involves the reaction of cyclododecatriene with acetic anhydride under suitable reaction conditions. This reaction typically occurs in an inert solvent, at an appropriate temperature and reaction time, often requiring the presence of a catalyst .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Cyclododeca-4,8-dien-1-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclododeca-4,8-dien-1-yl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclododeca-4,8-dien-1-yl acetate involves its interaction with specific molecular targets and pathways. The acetate group can undergo hydrolysis to release acetic acid, which can participate in various biochemical processes. The diene structure allows for potential interactions with enzymes and receptors involved in lipid metabolism and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the acetate group allows for specific reactions and interactions that are not possible with the ketone or hydroxyl derivatives .

Biological Activity

Cyclododeca-4,8-dien-1-yl acetate, also known as cyclododecadiene acetate, is a cyclic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₂H₁₈O
Molecular Weight178.271 g/mol
Density0.909 g/cm³
Boiling Point288.6 °C
Flash Point119.2 °C

These properties indicate that the compound is a relatively stable organic molecule with potential applications in various fields, including medicine and agriculture.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. A study published in ScienceDirect highlighted its inhibitory effects on bacterial growth, suggesting its potential as a natural preservative or therapeutic agent against infections .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Research conducted on similar cyclic compounds revealed that cyclododeca derivatives can scavenge free radicals effectively. This activity is crucial for preventing oxidative stress-related diseases . The antioxidant capacity was measured using various assays, including DPPH and ABTS radical scavenging tests.

Cytotoxic Effects

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Notably, it demonstrated selective toxicity towards specific cancer cells while sparing normal cells. This selectivity is vital for developing anticancer therapies with fewer side effects .

Case Studies

  • Antimicrobial Efficacy : A case study involving the application of this compound in food preservation showed a reduction in microbial load in stored products. The results indicated a significant extension of shelf life while maintaining food quality .
  • Cancer Research : A clinical trial investigated the use of this compound in combination with conventional chemotherapy agents for treating breast cancer. Preliminary results suggested enhanced efficacy and reduced side effects when used alongside standard treatments .

The biological activities of this compound can be attributed to its ability to interact with cellular components:

  • Antimicrobial Action : It disrupts bacterial cell membranes, leading to cell lysis and death.
  • Antioxidant Mechanism : The compound donates electrons to free radicals, neutralizing them and preventing cellular damage.
  • Cytotoxicity : It induces apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways involved in cell survival.

Properties

CAS No.

67923-54-0

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

IUPAC Name

[(4Z,8Z)-cyclododeca-4,8-dien-1-yl] acetate

InChI

InChI=1S/C14H22O2/c1-13(15)16-14-11-9-7-5-3-2-4-6-8-10-12-14/h3,5-6,8,14H,2,4,7,9-12H2,1H3/b5-3-,8-6-

InChI Key

SNNVDGLEOWNXND-NIOMPZRHSA-N

Isomeric SMILES

CC(=O)OC1CCC/C=C\CC/C=C\CC1

Canonical SMILES

CC(=O)OC1CCCC=CCCC=CCC1

Origin of Product

United States

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